molecular formula C7H6Cl2N2O B8424947 N-(5,6-dichloropyridin-3-yl)acetamide

N-(5,6-dichloropyridin-3-yl)acetamide

Cat. No.: B8424947
M. Wt: 205.04 g/mol
InChI Key: UIUMJIHOMDKIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dichloropyridin-3-yl)acetamide is a pyridine-derived acetamide characterized by a dichloro-substituted pyridine core and an acetamide functional group at the 3-position. Its molecular formula is C₇H₅Cl₂N₂O, with a molecular weight of 234.03 g/mol .

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

N-(5,6-dichloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6Cl2N2O/c1-4(12)11-5-2-6(8)7(9)10-3-5/h2-3H,1H3,(H,11,12)

InChI Key

UIUMJIHOMDKIBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Based Acetamides

Pyridine-acetamide derivatives vary significantly based on substituents and their positions:

Compound Name Molecular Formula Substituents Key Structural Features Reference
N-(5,6-Dichloropyridin-3-yl)acetamide C₇H₅Cl₂N₂O 5,6-dichloro Dichloropyridine, acetamide
N-(2-Hydroxypyridin-3-yl)acetamide C₇H₈N₂O₂ 2-hydroxy Hydroxypyridine, acetamide
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide C₁₃H₁₇N₂O₂Si 4-hydroxy, 5-trimethylsilyl ethynyl Polar ethynyl group, bulky substituent
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide C₇H₇IN₂O₂ 2-hydroxy, 5-iodo Heavy halogen (iodine), acetamide

Key Observations :

  • Polar Groups : Hydroxy or ethynyl groups introduce hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity .

Benzothiazole-Linked Acetamides

Compounds like N-[6-(5,6-dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (C₁₆H₁₅N₃O₃S) feature a benzothiazole core fused with a dimethoxypyridine ring. Compared to this compound:

  • Dimethoxy vs.
  • Benzothiazole Moiety : The benzothiazole system may confer fluorescence or antimicrobial activity, as seen in related pharmaceuticals .

Complex Fused-Ring Systems

The compound N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (C₁₈H₁₉N₅SO₂) features a fused pyrido-thieno-pyrimidine ring system. Key differences include:

  • Functional Groups : Dual carbonyl groups (C=O at 1,730 and 1,690 cm⁻¹ in IR) and a methyl substituent influence solubility and stability .

Physicochemical Properties

Available data for selected compounds:

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) Notable NMR Signals (δ, ppm) Reference
This compound Not reported Not available Not available
Fused-Ring Acetamide (C₁₈H₁₉N₅SO₂) 143–145 3,390 (NH), 1,730 (C=O), 1,690 (C=O) 2.10 (COCH₃), 7.37–7.47 (Ar-H)

Analysis :

  • The fused-ring acetamide exhibits a moderate melting point (143–145°C), suggesting stable crystalline packing due to hydrogen bonding (NH at 3,390 cm⁻¹) .
  • Dichloropyridine derivatives likely have higher melting points than hydroxy- or methoxy-substituted analogs due to stronger halogen-based intermolecular forces.

Functional Group Analysis

  • Acetamide Group : Present in all compounds, enabling hydrogen bonding and interactions with biological targets (e.g., enzymes or receptors).
  • Pyridine vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.